Allicin - 539-86-6

Allicin

Catalog Number: EVT-258170
CAS Number: 539-86-6
Molecular Formula: C6H10OS2
Molecular Weight: 162.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allicin (diallylthiosulfinate) is a volatile organosulfur compound renowned for its distinct pungent odor, which becomes noticeable upon the crushing of garlic (Allium sativum L.) cloves. [ [] ] This compound is not naturally present within intact garlic cloves but arises from the enzymatic conversion of alliin (S-allyl-L-cysteine sulfoxide) by the enzyme alliinase. [ [], [] ] This reaction occurs only when the garlic clove's physical structure is disrupted, bringing the spatially separated alliin and alliinase into contact.

Allicin is classified as a thiosulfinate, a group of organosulfur compounds characterized by the presence of a sulfinyl (–S(O)–) functional group bonded to two organyl groups, in this case, allyl groups. [ [] ] This compound plays a crucial role in garlic's defense mechanism against pests and microbes. [ [] ] In the realm of scientific research, allicin has garnered significant attention for its wide-ranging biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] These diverse properties have made allicin a focal point in investigations exploring its potential therapeutic applications.

Synthesis Analysis

Allicin synthesis can be achieved through several methods. The most common method utilizes the enzymatic conversion of alliin to allicin. [ [], [], [] ] This method involves reacting synthetically prepared alliin with purified alliinase, an enzyme naturally found in garlic. [ [] ] Another method involves the oxidation of diallyl disulfide using hydrogen peroxide (H2O2) and formic acid as a catalyst. [ [] ]

Molecular Structure Analysis

Being a thiosulfinate, allicin is highly reactive, especially towards thiol-containing compounds. [ [], [] ] Its primary reaction involves the oxidation of thiol (-SH) groups present in molecules like glutathione and cysteine residues in proteins, forming disulfide bonds (-S-S-). This reaction is thought to be the primary mechanism by which allicin exerts its biological effects, as it can disrupt the function of essential enzymes and proteins within target cells. [ [], [] ]

Mechanism of Action

Allicin's mechanism of action is primarily attributed to its reactivity towards thiol groups. [ [], [] ] By oxidizing thiol groups in essential enzymes and proteins, allicin disrupts crucial cellular processes, leading to a wide range of effects. For example, in bacteria, allicin inhibits RNA, DNA, and protein synthesis by targeting thiol-containing enzymes involved in these processes. [ [] ] In cancer cells, allicin induces apoptosis, possibly by disrupting the redox balance and activating signaling pathways involved in programmed cell death. [ [], [] ] Additionally, allicin's antioxidant properties contribute to its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress, which plays a role in various pathological conditions. [ [], [], [] ]

Physical and Chemical Properties Analysis

Allicin is a volatile, oily liquid at room temperature and possesses a strong, pungent odor characteristic of crushed garlic. [ [] ] It is relatively unstable and degrades rapidly, particularly in the presence of heat, light, and alkaline conditions. [ [], [] ] Allicin is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and diethyl ether. [ [], [] ] Its instability and pungent odor have presented challenges in its formulation and delivery for therapeutic applications.

Applications
  • Antimicrobial and Antifungal Activity: Allicin exhibits potent broad-spectrum antimicrobial and antifungal activities against a wide range of microorganisms, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). [ [], [], [], [], [], [], [] ] This property makes allicin a promising candidate for developing novel antimicrobial agents to combat infectious diseases, especially in the face of increasing antibiotic resistance.
  • Anticancer Activity: Studies have demonstrated allicin's ability to inhibit the proliferation and induce apoptosis in various cancer cell lines, including those derived from breast, colon, and endometrial cancers. [ [], [], [], [], [] ] While the precise mechanisms underlying these effects are still under investigation, allicin's ability to modulate redox balance, induce cell cycle arrest, and regulate apoptosis-related signaling pathways are thought to play significant roles.
  • Cardiovascular Health: Allicin has been shown to improve cardiovascular health by reducing blood pressure and cholesterol levels. [ [], [], [] ] These effects are attributed to its ability to inhibit the activity of enzymes involved in cholesterol synthesis and to promote vasodilation.
  • Anti-inflammatory Effects: Allicin displays anti-inflammatory properties, which have been investigated in the context of inflammatory bowel disease, arthritis, and other inflammatory conditions. [ [], [], [] ] Its ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory cytokines contributes to these effects.
  • Wound Healing: Research suggests that allicin can promote wound healing by stimulating the growth of new blood vessels (angiogenesis) and enhancing collagen synthesis. [ [], [] ] These effects, coupled with its antimicrobial properties, make allicin a potential candidate for developing wound-healing agents.
Future Directions
  • Improved Delivery Systems: Allicin's instability and pungent odor present significant challenges for its clinical translation. Developing novel delivery systems, such as nanoparticles or liposomes, could enhance allicin's stability, mask its odor, and improve its bioavailability, making it more suitable for therapeutic use. [ [], [] ]
  • Synergistic Effects: Research investigating the synergistic effects of allicin in combination with other therapeutic agents, such as conventional antibiotics or chemotherapeutic drugs, could lead to the development of more effective treatment strategies. [ [], [] ]

Alliin

Compound Description: Alliin (S-allyl-L-cysteine sulfoxide) is a natural sulfur-containing amino acid found in garlic. It is a key precursor to allicin and is converted to allicin in a reaction catalyzed by the enzyme alliinase when garlic tissue is damaged. [] Unlike allicin, alliin itself does not exhibit significant antiproliferative activity. []

Relevance: Alliin is the direct precursor to allicin and shares a similar structure with an added oxygen atom on the sulfur. [, ] The conversion of alliin to allicin is essential for the biological activity observed in crushed garlic, highlighting the importance of this structural difference.

Diallyl Disulfide

Compound Description: Diallyl disulfide (DADS) is an organosulfur compound found in garlic and is one of the main decomposition products of allicin. [, ] DADS also exhibits various biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. [, ]

Relevance: Diallyl disulfide is a product of allicin transformation and shares a similar structure, containing two allyl groups linked by a disulfide bond. [, ] The presence of the disulfide moiety is significant as it contributes to the biological activity of both compounds. [, ]

Diallyl Trisulfide

Compound Description: Diallyl trisulfide (DATS) is another organosulfur compound found in garlic. It is structurally similar to allicin and diallyl disulfide, with an additional sulfur atom in the sulfide bridge. DATS also exhibits a range of biological activities, including anti-cancer and antimicrobial effects. []

Relevance: Diallyl trisulfide is structurally similar to allicin, belonging to the allyl sulfide group, and shares its sulfur-containing nature. [] The presence of three sulfur atoms in DATS might contribute to different reactivity and potentially distinct biological activities compared to allicin.

S-Allylcysteine

Compound Description: S-allylcysteine (SAC) is a water-soluble organosulfur compound derived from garlic. Unlike allicin, SAC is relatively stable and does not possess a disulfide bond. [] While it exhibits some biological activity, it is generally considered less potent than allicin. [, ]

Prosultiamine

Compound Description: Prosultiamine, a synthetic allithiamine analog, contains a disulfide moiety similar to allicin. [, ] It is used clinically to treat vitamin B1 deficiency and demonstrates potential therapeutic effects against HTLV-I infection by inducing apoptosis in infected cells. [, ]

Relevance: Prosultiamine is a homolog of allithiamine, which is synthesized from allicin and thiamine. [, ] The presence of the disulfide moiety in both prosultiamine and allicin contributes to their cytotoxic activity and suggests a shared mechanism of action involving interaction with thiol groups in cells. [, ]

Vinyldithiins

Compound Description: Vinyldithiins, including 2-vinyl-[4H]-1,3-dithiine and 3-vinyl-[4H]-1,2-dithiine, are allicin transformation products identified through LC-MS analysis. [] These compounds possess a cyclic disulfide structure and exhibit biological activities, including cytotoxic and antimicrobial effects. []

Relevance: Vinyldithiins are structurally related to allicin as they are formed during allicin's transformation and share a disulfide bond in their structure. [] They exhibit similar pharmacokinetic behavior to allicin, suggesting potential for shared metabolic pathways and biological targets. []

Properties

CAS Number

539-86-6

Product Name

Allicin

IUPAC Name

3-prop-2-enylsulfinylsulfanylprop-1-ene

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C6H10OS2/c1-3-5-8-9(7)6-4-2/h3-4H,1-2,5-6H2

InChI Key

JDLKFOPOAOFWQN-UHFFFAOYSA-N

SMILES

C=CCS(SCC=C)=O

Solubility

24 mg/mL at 10 °C

Synonyms

allicin
allimin
allylthiosulfinate
diallyl disulfide-oxide

Canonical SMILES

C=CCSS(=O)CC=C

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